REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:8]=[C:7]([CH3:9])[N:6]([CH2:10][C:11]([O:13]CC)=[O:12])[N:5]=1)([CH3:3])[CH3:2].[Li+].[OH-].Cl>O>[CH:1]([C:4]1[CH:8]=[C:7]([CH3:9])[N:6]([CH2:10][C:11]([OH:13])=[O:12])[N:5]=1)([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
571 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=NN(C(=C1)C)CC(=O)OCC
|
Name
|
|
Quantity
|
342 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
IMS
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NN(C(=C1)C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 328 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |